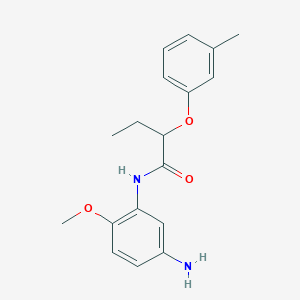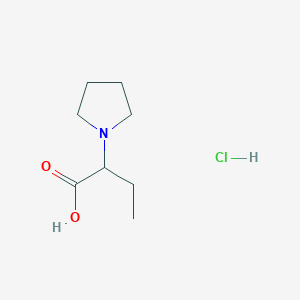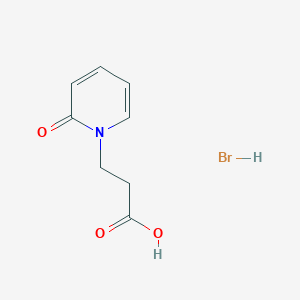
N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide, also known as NAMMB, is an anionic compound that is widely used in scientific research. It has a molecular weight of 246.3 g/mol and is a white crystalline solid at room temperature. NAMMB is a versatile compound with a variety of applications in the laboratory and has been used in numerous scientific studies.
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide is used in a variety of scientific research applications, including inorganic and organic chemistry, biochemistry, pharmacology, and drug discovery. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of peptides, polymers, and other macromolecules. Additionally, it is used in the synthesis of catalysts and in the study of enzyme kinetics.
Mechanism of Action
N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide acts as a proton donor in the presence of an acid, which results in the formation of an anionic species. This anionic species is then able to interact with other molecules, thus allowing for the formation of new compounds. Additionally, this compound is able to bind to certain proteins, which can lead to changes in the structure and activity of these proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as phospholipase A2 and cyclooxygenase-2. Additionally, it has been shown to inhibit the growth of certain cancer cell lines. Furthermore, it has been shown to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide is a useful compound for laboratory experiments due to its versatility. It is relatively easy to synthesize and is stable at room temperature. Additionally, it is non-toxic and has a low cost. However, it is important to note that this compound is not soluble in water, which can limit its use in certain experiments.
Future Directions
N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide has a wide range of potential applications in the laboratory and has been used in numerous scientific studies. Further research is needed to explore its potential uses in drug discovery, biotechnology, and other areas. Additionally, research is needed to further understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore its potential as a therapeutic agent, as well as its potential toxicological effects. Finally, research is needed to explore its potential applications in the synthesis of polymers and other macromolecules.
properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(3-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-16(23-14-7-5-6-12(2)10-14)18(21)20-15-11-13(19)8-9-17(15)22-3/h5-11,16H,4,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMIYAOASBGMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1389825.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1389826.png)
![3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide](/img/structure/B1389827.png)
![2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389828.png)



![Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389835.png)
![2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389837.png)
![3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide](/img/structure/B1389839.png)

![Isopentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389844.png)

![2-Bromo-N-{3-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide](/img/structure/B1389847.png)